molecular formula C12H9ClN2O3 B12877649 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid CAS No. 786727-29-5

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B12877649
CAS No.: 786727-29-5
M. Wt: 264.66 g/mol
InChI Key: QCHYHSWQTFEYOH-UHFFFAOYSA-N
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Description

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an acetyl group at the 5-position and a 4-chlorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acetylation. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-carboxy-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid.

    Reduction: Formation of 5-(hydroxyethyl)-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid
  • 5-Acetyl-1-(4-methoxyphenyl)-1h-pyrazole-4-carboxylic acid
  • 5-Acetyl-1-(4-nitrophenyl)-1h-pyrazole-4-carboxylic acid

Uniqueness

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to biological targets.

Properties

CAS No.

786727-29-5

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

5-acetyl-1-(4-chlorophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H9ClN2O3/c1-7(16)11-10(12(17)18)6-14-15(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)

InChI Key

QCHYHSWQTFEYOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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